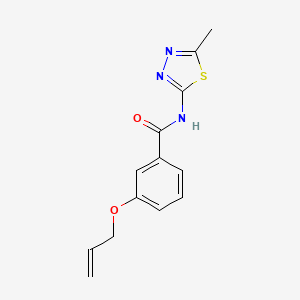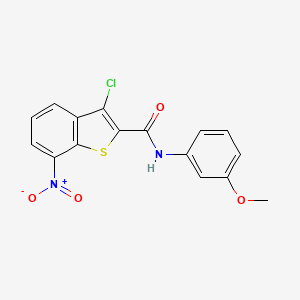![molecular formula C15H21ClN2O3 B4401428 4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4401428.png)
4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}benzonitrile hydrochloride
Übersicht
Beschreibung
4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}benzonitrile hydrochloride, also known as BIBN-4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. This chemical compound has been extensively studied in the field of neuroscience due to its potential therapeutic use in treating migraine headaches.
Wirkmechanismus
4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}benzonitrile hydrochloride selectively blocks the CGRP receptor, which is a G protein-coupled receptor that is expressed in the peripheral and central nervous systems. When CGRP binds to the receptor, it activates a signaling pathway that leads to the release of inflammatory mediators and the sensitization of pain receptors. By blocking the CGRP receptor, this compound may reduce the release of inflammatory mediators and the sensitization of pain receptors, which may alleviate migraine symptoms.
Biochemical and Physiological Effects:
This compound has been shown to be a highly selective antagonist of the CGRP receptor, with minimal off-target effects. In preclinical studies, this compound has been shown to effectively block CGRP-induced vasodilation and reduce the release of inflammatory mediators. In clinical studies, this compound has been shown to be well-tolerated and effective in reducing the frequency and severity of migraine headaches.
Vorteile Und Einschränkungen Für Laborexperimente
4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}benzonitrile hydrochloride is a highly selective antagonist of the CGRP receptor, which makes it a valuable tool for studying the role of CGRP in pain and inflammation. However, the synthesis of this compound can be challenging and time-consuming, which may limit its availability for laboratory experiments. In addition, this compound has a relatively short half-life, which may limit its effectiveness in chronic pain conditions.
Zukünftige Richtungen
There are several potential future directions for research on 4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}benzonitrile hydrochloride. One area of interest is the use of this compound in combination with other drugs for the treatment of migraine headaches. Another area of interest is the development of new CGRP receptor antagonists with improved pharmacokinetic properties. Additionally, this compound may have potential therapeutic uses in other pain disorders and inflammatory conditions, which could be explored in future studies.
Wissenschaftliche Forschungsanwendungen
4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}benzonitrile hydrochloride has been extensively studied for its potential therapeutic use in treating migraine headaches. CGRP is a neuropeptide that is involved in the regulation of pain and inflammation, and it is believed to play a key role in the pathophysiology of migraine headaches. This compound selectively blocks the CGRP receptor, which may reduce the release of CGRP and alleviate migraine symptoms. In addition to its potential use in treating migraines, this compound has also been studied for its potential use in treating other pain disorders and inflammatory conditions.
Eigenschaften
IUPAC Name |
4-[2-(2-morpholin-4-ylethoxy)ethoxy]benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3.ClH/c16-13-14-1-3-15(4-2-14)20-12-11-19-10-7-17-5-8-18-9-6-17;/h1-4H,5-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGFICPJWVKURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=CC=C(C=C2)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4401353.png)
![2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B4401359.png)

![N-{2-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B4401364.png)

![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4401369.png)


![N-[2-chloro-4-(trifluoromethyl)phenyl]-5-nitro-2-furamide](/img/structure/B4401395.png)
![1-[2-(2-benzyl-4-chlorophenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4401396.png)
![N-(2,4-difluorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4401401.png)
![2-[4-(1-piperidinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4401409.png)
![4-[(ethylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4401426.png)
![N-[2-(acetylamino)phenyl]-4-(benzyloxy)benzamide](/img/structure/B4401441.png)